

Independent Verification of the Biological Activities of 2-Nitrochalcone: A Comparative Guide

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Compound of Interest

Compound Name: **2-Nitrochalcone**

Cat. No.: **B7765046**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported biological activities of **2-nitrochalcone** and its derivatives with supporting experimental data from various independent studies. The information is intended to offer a comprehensive overview for researchers and professionals in the field of drug discovery and development.

Summary of Biological Activities

2-Nitrochalcone and related nitro-substituted chalcones have demonstrated a range of biological activities, primarily focused on antimicrobial, anti-cancer, and anti-inflammatory effects. This guide collates and compares quantitative data from multiple studies to provide a consolidated view of their potential therapeutic applications.

Antimicrobial Activity

Nitrochalcones have been investigated for their efficacy against various pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial potency.

Compound	Microorganism	MIC (µg/mL)	Reference
Nitrochalcone (NC-E05)	Hospital Pathogens	15.62 - 31.25	[1]
(E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one	P. fluorescence	20	[2]

Anti-Cancer Activity

The cytotoxic effects of nitrochalcones have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.

Compound	Cell Line	IC50 (µM)	Reported Activity	Reference
3-(4-fluorophenyl)-2-nitrochalcone	A549 (Lung Adenocarcinoma)	Not specified	Induces apoptosis	[3]
3-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)-2-nitrochalcone	A549 (Lung Adenocarcinoma)	Not specified	Induces apoptosis	[3]
3-(4-fluorophenyl)-2-nitrochalcone	-	31.49 ± 0.02	VEGFR-2 Inhibition	[3]
3-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)-2-nitrochalcone	-	29.10 ± 0.16	VEGFR-2 Inhibition	[3]
(E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)-prop-2-en-1-one	KB (Nasopharyngeal Epidermoid Tumor)	Not specified	Favorable in vitro cytotoxic activity	[2]
2,4,6-trimethoxy-4'-nitrochalcone (Ch-19)	Eca-109 & KYSE-450 (Esophageal Squamous Cell Carcinoma)	4.97 - 56.39	Strong anti-tumor activity	[4]

Anti-Inflammatory Activity

Several studies have investigated the anti-inflammatory properties of nitrochalcones, often using in vivo models such as carrageenan-induced paw edema.

Compound	Assay	Inhibition (%)	Reference
2'-Nitrochalcone	TPA-induced mouse ear edema	71.17 ± 1.66	[5][6]
3'-Nitrochalcone	TPA-induced mouse ear edema	18.32 ± 1.53	[5][6]
4'-Nitrochalcone	TPA-induced mouse ear edema	58.25 ± 1.97	[5][6]
2-Nitrochalcone (on B ring)	TPA-induced mouse ear edema	80.77 ± 2.82	[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 2-Nitrochalcone (Claisen-Schmidt Condensation)

2-Nitrochalcones are typically synthesized via a base-catalyzed Claisen-Schmidt condensation.

- **Reactants:** An appropriate 2-nitroacetophenone and a substituted benzaldehyde are used as starting materials.
- **Catalyst:** A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used to catalyze the reaction.
- **Solvent:** Ethanol or methanol is commonly used as the reaction solvent.
- **Procedure:**
 - The 2-nitroacetophenone and benzaldehyde are dissolved in the alcohol.
 - The basic solution is added dropwise to the mixture with constant stirring at room temperature.

- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is poured into ice-cold water and acidified.
- The resulting precipitate (the **2-nitrochalcone**) is filtered, washed, and purified by recrystallization.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

- Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
- Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

- Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

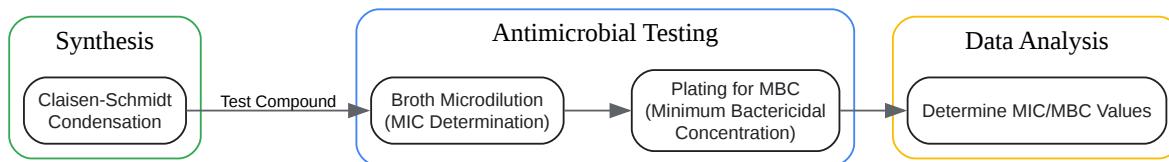
- Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value is calculated from the dose-response curve.

Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

- Animal Model: The study is typically conducted in rats or mice.
- Compound Administration: The test compound is administered to the animals (e.g., orally or intraperitoneally) at a specific time before carrageenan injection.
- Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.
- Edema Measurement: The paw volume or thickness is measured at regular intervals after carrageenan injection using a plethysmometer or calipers.
- Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

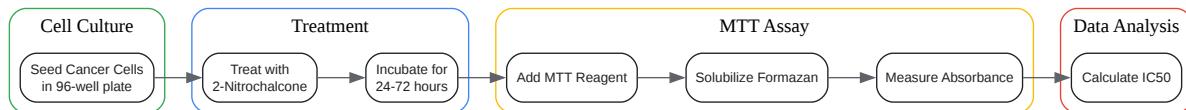
Signaling Pathways and Experimental Workflows

The biological activities of **2-nitrochalcone** and its derivatives are mediated through various signaling pathways. The following diagrams illustrate some of the key pathways and experimental workflows.

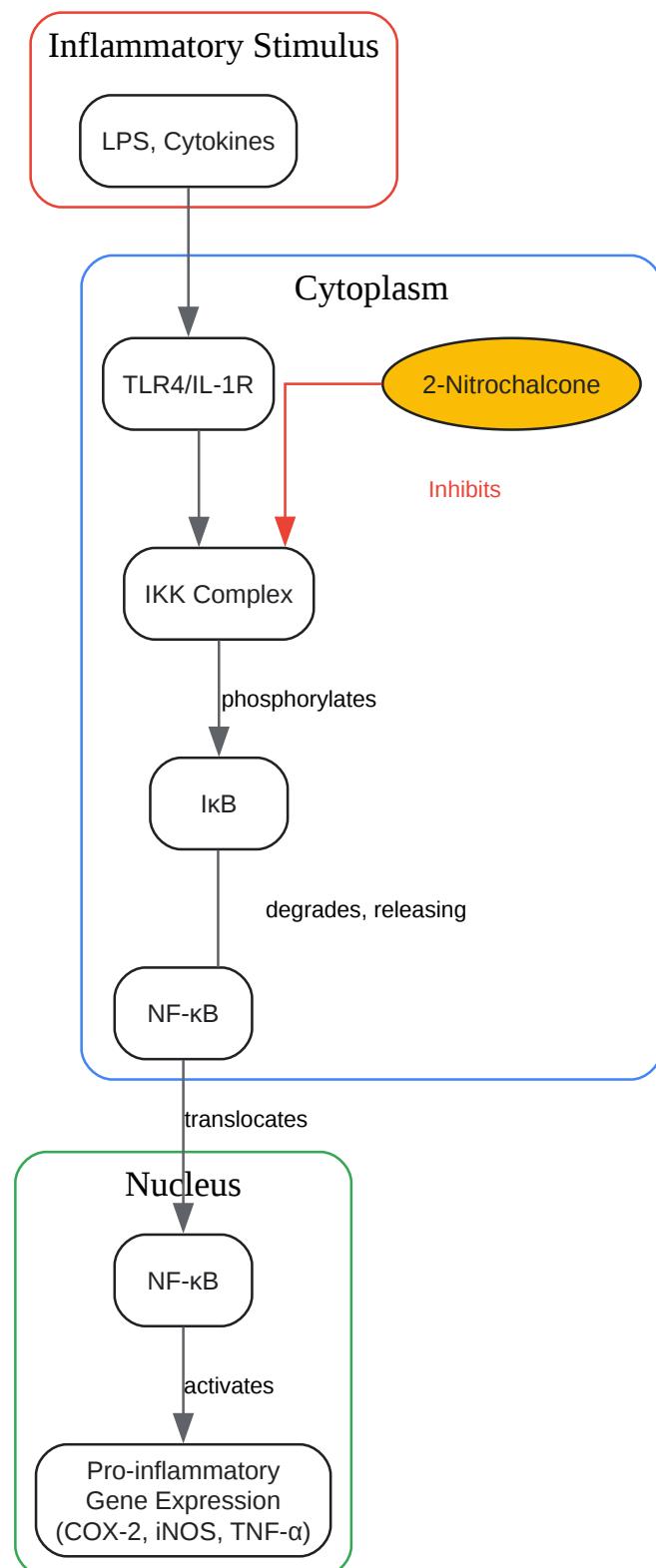


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Antimicrobial Activity Experimental Workflow

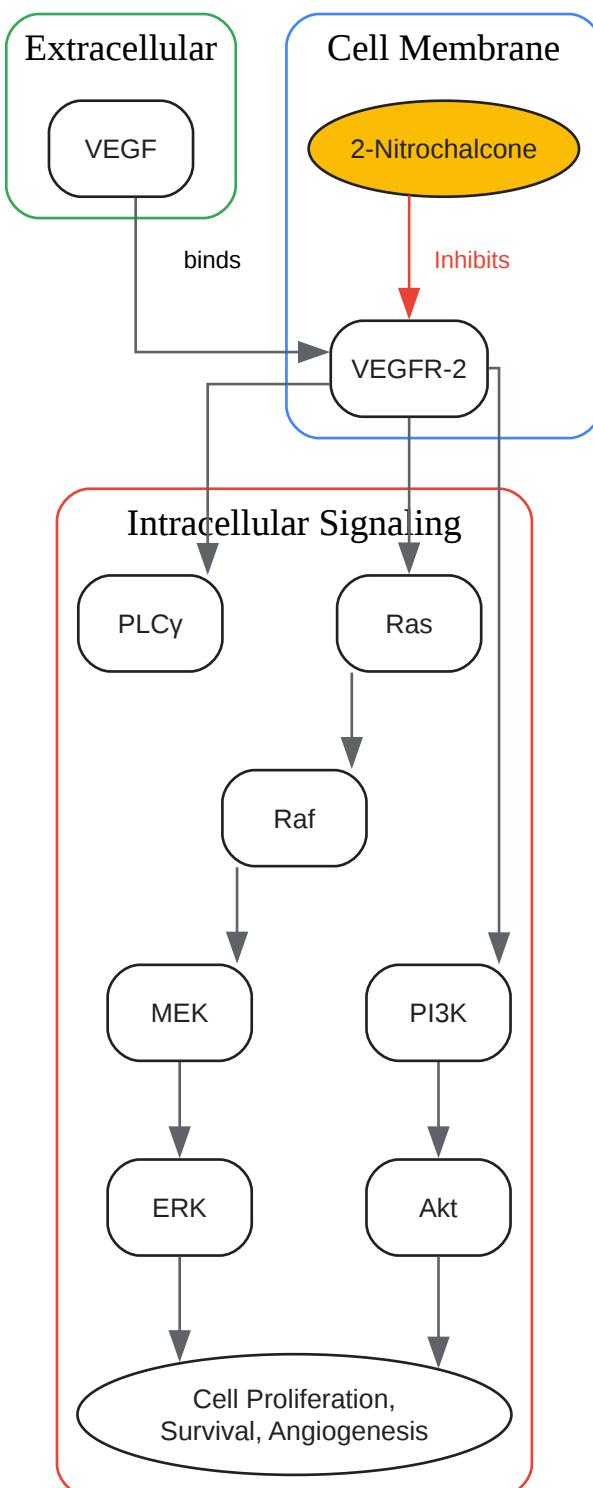
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Anticancer Cytotoxicity Workflow (MTT Assay)



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Inhibition of NF-κB Signaling by 2-Nitrochalcone

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Inhibition of VEGFR-2 Signaling by **2-Nitrochalcone**

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